Ombitasvir, also known as ABT-267, is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, ] It is classified as a direct-acting antiviral agent (DAA) and is a key component of multi-targeted therapies for HCV infection. [, , , ] Ombitasvir exhibits pan-genotypic activity, demonstrating effectiveness against various HCV genotypes. [, ] Its role in scientific research primarily focuses on its antiviral activity and mechanisms of action against HCV. [, ]
Ombitasvir exerts its antiviral effect by targeting the HCV nonstructural protein 5A (NS5A). [] NS5A is a crucial component of the HCV replication complex, playing a role in viral RNA replication and assembly. [, ] By binding to NS5A, ombitasvir disrupts the formation and function of the replication complex, effectively inhibiting viral replication. [, ] Ombitasvir demonstrates picomolar potency and pan-genotypic activity against HCV genotypes 1 to 6. []
Ombitasvir is primarily applied in the treatment of chronic HCV infection, typically in combination with other DAAs targeting different aspects of the HCV life cycle. [, , , , , , , , ] Common combinations include:
Ombitasvir resistance profiling has been conducted to understand its resistance profile and guide treatment strategies. [, ] In vitro resistance selection studies have identified specific variants in the HCV NS5A gene that confer resistance to ombitasvir. [] Monitoring for the emergence of resistance-associated variants during treatment is essential for optimizing therapeutic outcomes. []
Ombitasvir has been involved in drug-drug interaction studies to assess its compatibility with other medications commonly used by HCV-infected patients. [, , ] These studies help determine the potential for interactions that may alter drug exposures or increase the risk of adverse events.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6